![molecular formula C15H23N5O2S B2557755 4-Méthyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine CAS No. 2200544-32-5](/img/structure/B2557755.png)
4-Méthyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex chemical compound featuring a pyrrolidine sulfonyl group and an octahydropyrrolo[3,4-c]pyrrol structure. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are crucial in the biochemical realm, being integral to the structure of nucleic acids and thus, genetic material.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a versatile building block in organic synthesis.
Biology
In biological research, compounds containing pyrimidine structures are crucial, as they can interact with DNA and RNA. This particular compound could be used to develop new probes or tools to study genetic material.
Medicine
Medically, pyrimidine derivatives have been explored for their potential in drug development. They are often investigated for their pharmacological properties, such as antiviral, antibacterial, and anticancer activities.
Industry
In industry, this compound might be employed in the development of advanced materials or as a catalyst in certain reactions, given its complex chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions. The process begins with the formation of the pyrimidine core through a series of condensation reactions involving ammonia or primary amines with β-dicarbonyl compounds. Subsequent steps involve the introduction of the methyl group and the pyrrolidine sulfonyl functionality. The synthesis pathway often requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
On an industrial scale, the production involves large-scale organic synthesis reactors, where the aforementioned reactions are scaled up. The key to successful industrial production lies in optimizing reaction conditions and purification processes to maximize yield and minimize by-products. Techniques such as crystallization, distillation, and chromatography are employed to purify the compound to a high degree of specificity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo several types of chemical reactions:
Oxidation: : This reaction typically involves the transformation of functional groups within the molecule, often employing reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Commonly used reducing agents include lithium aluminium hydride and sodium borohydride, which can reduce sulfonyl groups to thiols or disulfides.
Substitution: : Nucleophilic substitution reactions, where nucleophiles like hydroxide, alkoxides, or amines replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation Agents: : Potassium permanganate, hydrogen peroxide.
Reduction Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Alkoxides, hydroxides, amines.
Major Products Formed
The products formed depend on the specific reactions undergone. For instance:
Oxidation might yield sulfonic acids or sulfone derivatives.
Reduction can lead to thiol or disulfide compounds.
Substitution reactions produce a variety of derivatives, depending on the nucleophile involved.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism by which 4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. Its sulfonyl group might play a critical role in binding to these targets, thereby influencing biochemical pathways. The exact pathways involved would depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine: : The base structure of the compound.
Sulfonyl Pyrroles: : Compounds with similar sulfonyl groups attached to pyrrole rings.
Methyl-substituted Pyrimidines: : Pyrimidines with similar methyl group substitutions.
Uniqueness
4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its combination of a pyrrolidine sulfonyl group with an octahydropyrrolo[3,4-c]pyrrol structure. This uniqueness grants it distinct chemical and biological properties, setting it apart from other pyrimidines or sulfonyl-containing compounds.
Hope this satisfies your curiosity about this fascinating compound!
Propriétés
IUPAC Name |
2-(6-methylpyrimidin-4-yl)-5-pyrrolidin-1-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-12-6-15(17-11-16-12)18-7-13-9-20(10-14(13)8-18)23(21,22)19-4-2-3-5-19/h6,11,13-14H,2-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOZBKOBNFLXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
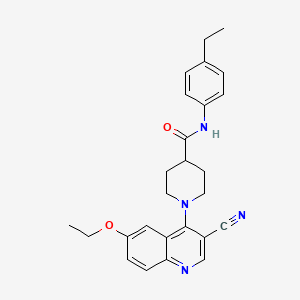
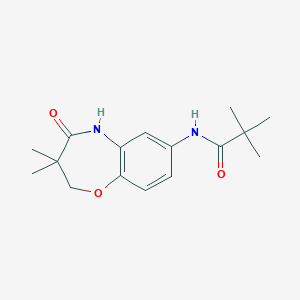
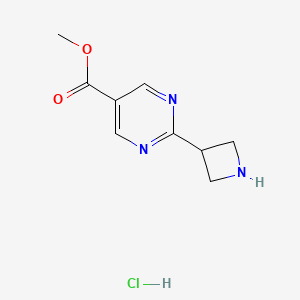
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2557680.png)
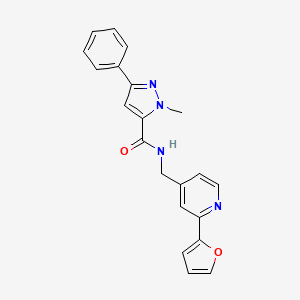
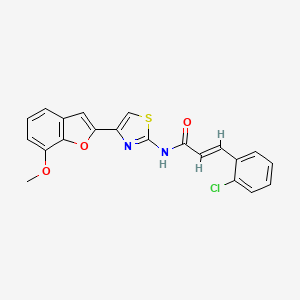
![10-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2557685.png)

![1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine](/img/structure/B2557688.png)
![N-(4-chlorophenyl)-N'-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2557690.png)
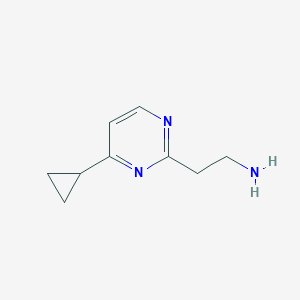
![N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2557692.png)

![3-[Carboxy(hydroxy)methyl]benzoic acid](/img/structure/B2557694.png)
